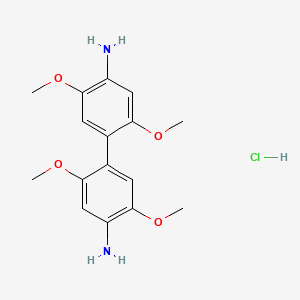
4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline hydrochloride
説明
4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline hydrochloride is a useful research compound. Its molecular formula is C16H21ClN2O4 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline hydrochloride is a synthetic organic compound notable for its complex structure, which includes multiple methoxy groups and an amino group on its aromatic rings. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of anticancer and neuropharmacological effects.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure highlights the presence of two dimethoxyphenyl groups linked by an aniline framework, enhancing its solubility and reactivity in biological systems due to the hydrochloride salt form.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve interference with cell cycle progression and apoptosis induction.
- Neuropharmacological Effects : Computational models indicate potential interactions with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported were approximately 0.034 μM for MCF-7 cells, indicating potent activity comparable to established chemotherapeutic agents .
- Mechanism of Action : Research indicates that the compound may inhibit tubulin polymerization, leading to mitotic catastrophe in cancer cells. Immunofluorescence studies have shown that treatment with this compound results in disrupted microtubule structures, which is critical for cell division .
- Comparative Analysis : Structural comparisons with similar compounds reveal that while many share functional characteristics, this compound possesses unique properties that enhance its biological efficacy .
Interaction Studies
Understanding how this compound interacts with biological systems is essential for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies using computational models have predicted various binding affinities with target proteins involved in cancer progression and neurological functions.
科学的研究の応用
Pharmaceuticals
4-(4-Amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline hydrochloride has potential applications in drug development due to its biological activity. Computational models suggest that the compound may exhibit therapeutic effects against various conditions.
Case Studies
- Anticancer Activity : Preliminary studies indicate that related compounds with similar structures have shown promise in targeting cancer cells. Further research is needed to explore this compound's specific effects.
- Antimicrobial Properties : Investigations into the antimicrobial effects of methoxy-substituted anilines reveal potential for developing new antibiotics.
Chemical Research
The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its structure allows for various modifications that can lead to novel compounds with enhanced properties.
Biological Studies
Research on the pharmacodynamics and pharmacokinetics of this compound is crucial for understanding its interaction with biological systems.
Interaction Studies
- These studies help elucidate how the compound interacts with various biological targets, potentially leading to the identification of new therapeutic pathways.
特性
IUPAC Name |
4-(4-amino-2,5-dimethoxyphenyl)-2,5-dimethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4.ClH/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2;/h5-8H,17-18H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUXMZHZSXVJRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)N)OC)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















